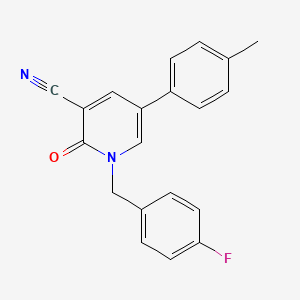
2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C16H19ClFN5O. It has an average mass of 351.806 Da and a monoisotopic mass of 351.126221 Da .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula and mass. It is likely to be a solid at room temperature given its molecular structure . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of substituted benzamide derivatives, including those structurally related to 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, have been explored for their potential applications in medicinal chemistry. These compounds are synthesized through reactions involving substituted pyrimidin-2-amine and various benzoyl halides, with their chemical structures confirmed by various spectroscopic methods. Such compounds have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against various Gram-positive and Gram-negative bacteria as well as fungi (M. Laxmi, G. Ravi, A. Nath, 2019).
Antimicrobial Activity
- Research on derivatives closely related to the specified chemical structure has shown that these compounds possess considerable antimicrobial activity. For instance, certain derivatives have exhibited pronounced antimicrobial effects against a variety of bacterial strains and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents (M. H. Bhuiyan et al., 2006).
Neuroleptic Activity
- Benzamide derivatives have also been studied for their neuroleptic (antipsychotic) activity. Research involving the synthesis of specific benzamide compounds and their evaluation for inhibitory effects on stereotypic behavior in rats has indicated a positive correlation between structure and neuroleptic activity. These findings suggest the potential use of these compounds in the treatment of psychosis with fewer side effects (Iwanami Sumio et al., 1981).
Anticancer and Anti-inflammatory Agents
- Novel pyrazolopyrimidine derivatives, which share a similar structural framework to the specified chemical, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects against certain cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation, suggesting their dual utility as anticancer and anti-inflammatory agents (A. Rahmouni et al., 2016).
Phototransformation Studies
- The phototransformation of chlorimuron-ethyl, a compound with a related structure, in aqueous solutions has been studied, providing insights into the environmental fate of such chemicals. The research identifies major photoproducts and their degradation kinetics, important for understanding the environmental impact and degradation pathways of related benzamide derivatives (P. Choudhury, P. Dureja, 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-3-18-14-10-15(22-11(2)21-14)19-8-9-20-16(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,20,23)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCBTSUTORLRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)
![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)




![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![tert-butyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2757241.png)